molecular formula C16H15Li B14664069 lithium;9-propan-2-ylfluoren-9-ide CAS No. 38026-22-1

lithium;9-propan-2-ylfluoren-9-ide

Cat. No.: B14664069
CAS No.: 38026-22-1
M. Wt: 214.3 g/mol
InChI Key: MUBSBGLZAFXVPV-UHFFFAOYSA-N
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Description

Lithium;9-propan-2-ylfluoren-9-ide is an organolithium compound featuring a fluorenide core substituted with an isopropyl group at the 9-position. This compound is stabilized by aromatic conjugation within the fluorenyl system and the electron-withdrawing effect of the lithium counterion, making it a potent nucleophile and base. It is primarily utilized in organic synthesis for deprotonation reactions, alkylation, and as a precursor for constructing complex aromatic frameworks. Its steric and electronic properties are modulated by the isopropyl substituent, which enhances solubility in non-polar solvents compared to unsubstituted lithium fluorenide .

Properties

CAS No.

38026-22-1

Molecular Formula

C16H15Li

Molecular Weight

214.3 g/mol

IUPAC Name

lithium;9-propan-2-ylfluoren-9-ide

InChI

InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1

InChI Key

MUBSBGLZAFXVPV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.

    Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lithium Cyclopentadienide (CpLi)

  • Structure : CpLi lacks aromatic substituents, featuring a planar cyclopentadienyl ring.
  • Reactivity : Less sterically hindered than lithium;9-propan-2-ylfluoren-9-ide, leading to faster but less selective reactions.
  • Applications : Widely used in polymerization catalysis, whereas the fluorenide derivative is preferred for precise deprotonation in sterically demanding environments .

(9-Fluorenyl)triphenylphosphonium Bromide

  • Reactivity : Functions as a phase-transfer catalyst or reagent in Wittig reactions, contrasting with the nucleophilic character of lithium fluorenides.
  • Stability: More air-stable than organolithium compounds but less reactive in deprotonation .

Fmoc-Protected Amino Acids (e.g., [177966-60-8])

  • Structure: Fluorenylmethoxycarbonyl (Fmoc) groups attached to amino acids.
  • Function : Used in peptide synthesis for temporary amine protection, differing fundamentally from lithium fluorenides’ role as reactive intermediates.
  • Solubility : Polar substituents in Fmoc derivatives enhance aqueous compatibility, unlike the hydrophobic isopropyl group in this compound .

Comparative Data Table

Compound Core Structure Key Substituent Reactivity Primary Application Stability in Air
This compound Fluorenide Isopropyl High nucleophilicity Deprotonation, alkylation Low
Lithium Cyclopentadienide Cyclopentadienide None Moderate nucleophilicity Polymerization catalysis Very Low
(9-Fluorenyl)triphenylphosphonium Bromide Fluorenyl-phosphonium Triphenylphosphine Electrophilic character Wittig reactions, phase transfer High
Fmoc-Amino Acid [177966-60-8] Fluorenylmethoxycarbonyl Amino acid side chain Orthogonal protection Solid-phase peptide synthesis Moderate

Research Findings and Industrial Relevance

  • Lithium Fluorenides in Synthesis : The isopropyl group in this compound reduces aggregation in solution, improving reaction yields in sterically hindered systems compared to simpler lithium salts like CpLi .
  • Safety Considerations: Like most organolithium compounds, it is highly air- and moisture-sensitive, requiring strict inert handling conditions—contrasting with more stable phosphonium or Fmoc derivatives .

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